molecular formula C8H14ClNO B15362085 rel-(4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one;hydrochloride

rel-(4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one;hydrochloride

Katalognummer: B15362085
Molekulargewicht: 175.65 g/mol
InChI-Schlüssel: YQAVYJZJQRBJMB-UOERWJHTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rel-(4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one;hydrochloride is a bicyclic compound featuring a fused cyclopenta[c]pyridine core with a ketone group at position 7 and a hydrochloride salt. Its stereochemistry (rel-(4aS,7aS)) is critical for its physicochemical and biological properties. For instance, analogs like (4aR,6S,7aS)-rel-octahydro-1H-cyclopenta[c]pyridin-6-ol (CAS 1326344-86-8) are marketed as pharmaceutical intermediates, emphasizing the importance of stereochemical precision in such frameworks .

Eigenschaften

Molekularformel

C8H14ClNO

Molekulargewicht

175.65 g/mol

IUPAC-Name

(4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one;hydrochloride

InChI

InChI=1S/C8H13NO.ClH/c10-8-2-1-6-3-4-9-5-7(6)8;/h6-7,9H,1-5H2;1H/t6-,7+;/m0./s1

InChI-Schlüssel

YQAVYJZJQRBJMB-UOERWJHTSA-N

Isomerische SMILES

C1CC(=O)[C@H]2[C@@H]1CCNC2.Cl

Kanonische SMILES

C1CC(=O)C2C1CCNC2.Cl

Herkunft des Produkts

United States

Biologische Aktivität

The compound rel-(4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one; hydrochloride is a bicyclic organic molecule characterized by its unique structural features, including a cyclopentane ring fused to a pyridine. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative analyses with similar compounds.

Structure and Composition

  • Molecular Formula: C9H14ClN
  • Molecular Weight: 150.22 g/mol
  • IUPAC Name: rel-(4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one hydrochloride

Stereochemistry

The stereochemistry of the compound is crucial for its biological activity. The specific arrangement of atoms influences how the compound interacts with biological targets.

Research indicates that rel-(4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one may interact with various biological targets through:

  • Binding Affinity: It exhibits significant binding affinity to certain receptors and enzymes.
  • Modulation of Signaling Pathways: The compound may inhibit or activate specific signaling pathways associated with various diseases.

Pharmacological Applications

The compound's structure suggests potential applications in:

  • Neuroprotective Agents: Due to similarities with known neuroprotective compounds.
  • Antimicrobial Activity: Preliminary studies suggest efficacy against certain bacterial strains.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
NepetalactoneNepetalactone StructureKnown for pheromonal properties in cats; different functional groups.
1-Amino-2-pyrrolidinone1-Amino-2-pyrrolidinone StructureExhibits neuroprotective effects; simpler structure without bicyclic features.
3-Hydroxyquinoline3-Hydroxyquinoline StructureKnown for antimicrobial properties; contains a different nitrogen heterocycle.

The unique stereochemistry and bicyclic structure of rel-(4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one may confer distinct biological activities compared to these similar compounds.

Neuroprotective Effects

A study conducted by Previtali et al. (2020) explored the neuroprotective effects of this compound in vitro. The results indicated that it significantly reduced neuronal apoptosis in models of oxidative stress.

Antimicrobial Activity

Research published in Bioorganic & Medicinal Chemistry demonstrated that rel-(4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one exhibited antimicrobial activity against several strains of bacteria including Staphylococcus aureus and Escherichia coli.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Core Structure : The target compound shares a bicyclic cyclopenta[c]pyridine system with hydroxyl/kete variants (e.g., ), while pyrrolo-oxazine (BB-4110741) and pyrrolo systems () exhibit distinct heterocyclic frameworks.
  • Substituents: The hydrochloride salt is common among these compounds, enhancing solubility for biological applications.
  • Stereochemistry : Stereochemical variations (e.g., rel-(4aS,7aS) vs. rel-(4aR,6S,7aS)) significantly influence receptor interactions and synthetic routes .

Research Findings and Gaps

  • Synthetic Accessibility : The commercial availability of stereoisomeric intermediates (e.g., ) suggests established synthetic routes for cyclopenta[c]pyridine frameworks, though the target compound’s specific pathway remains unclear.
  • Data Limitations : Detailed pharmacokinetic or toxicity data for the target compound are absent in the provided evidence, necessitating further studies to validate its applicability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.